molecular formula C14H14N2O3S B4601902 methyl 5-ethyl-2-(isonicotinoylamino)-3-thiophenecarboxylate

methyl 5-ethyl-2-(isonicotinoylamino)-3-thiophenecarboxylate

Cat. No.: B4601902
M. Wt: 290.34 g/mol
InChI Key: FNIPWZDGVPSNRL-UHFFFAOYSA-N
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Description

Methyl 5-ethyl-2-(isonicotinoylamino)-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C14H14N2O3S and its molecular weight is 290.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.07251349 g/mol and the complexity rating of the compound is 358. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Thiophene derivatives have been synthesized through various methods, showcasing their structural diversity and potential for pharmacological application. For instance, the synthesis of ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate derivatives has been achieved, with their structures confirmed by NMR, FT-IR, MS, and X-ray crystallography. These compounds have been explored for their antimicrobial activities, demonstrating the versatility of thiophene derivatives in drug development (Mabkhot et al., 2015).

Antimicrobial and Antifungal Activities

Thiophene derivatives have shown significant antimicrobial and antifungal properties. Compounds derived from ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate have exhibited potent in vitro antimicrobial activity, with some derivatives outperforming standard drugs like amphotericin B against specific fungal strains, highlighting their potential as new antimicrobial agents (Mabkhot et al., 2015).

Anti-proliferative Activity and Tumor Selectivity

Research on thiophene derivatives, such as 5-alkyl-2-amino-3-methylcarboxylate thiophenes, has revealed pronounced anti-proliferative activity with significant tumor cell selectivity. These compounds preferentially inhibit the proliferation of specific tumor cell types, such as leukemia/lymphoma, prostate, kidney, and hepatoma tumor cells, showcasing their potential in targeted cancer therapy (Thomas et al., 2017).

Molecular Modeling and Drug Design

The utilization of molecular modeling has played a crucial role in the development of thiophene derivatives with antimicrobial properties. For example, molecular modeling was performed for the most active compounds derived from ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate, aiding in understanding their interaction with microbial targets and guiding the design of more potent antimicrobial agents (Mabkhot et al., 2015).

Sensing Activities and Magnetic Properties

Thiophene derivatives have also been explored for their sensing activities and magnetic properties. For example, microporous lanthanide-based metal-organic frameworks functionalized with methyl-substituted thieno[2,3-b]thiophene groups have shown promising sensing activities towards specific chemicals and exhibit significant magnetocaloric effects, demonstrating the multifunctional applications of thiophene derivatives beyond pharmaceuticals (Wang et al., 2016).

Properties

IUPAC Name

methyl 5-ethyl-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-3-10-8-11(14(18)19-2)13(20-10)16-12(17)9-4-6-15-7-5-9/h4-8H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIPWZDGVPSNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=NC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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